1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
Description
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a ketone derivative featuring a 3,4-dimethoxyphenyl group at the 1-position and a 4-methylphenylsulfanyl (thioether) moiety at the 3-position. The 3,4-dimethoxy substitution likely enhances electron density on the aromatic ring, influencing reactivity and binding interactions. The thioether group contributes to lipophilicity, which may affect bioavailability and metabolic stability .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-13-4-7-15(8-5-13)22-11-10-16(19)14-6-9-17(20-2)18(12-14)21-3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGXCLDSBOYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 3,4-dimethoxybenzene is reacted with 4-methylbenzenethiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Sulfonates, amides.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties based on the evidence:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The dichloro/fluoro analog (LogP 5.1) exhibits higher lipophilicity than methoxy-rich analogs (e.g., LogP 3.4 in ), highlighting the impact of halogen substituents on hydrophobicity .
- Sulfur Oxidation State : The sulfonyl group in (LogP 4.90) reduces lipophilicity compared to thioether-containing analogs, demonstrating how sulfur oxidation modulates solubility .
Pharmacological and Functional Insights
- Antifungal Potential: Triazole derivatives () are known for antifungal activity, implying that heterocyclic substituents could enhance bioactivity in the target compound .
- Metabolic Stability : Thioethers (as in the target) may offer slower oxidative metabolism compared to sulfones (), extending half-life .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone (CAS Number: 883793-89-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant research findings.
Structure
The molecular formula of the compound is , with a molar mass of 316.41 g/mol. Its structure features a propanone backbone with a dimethoxyphenyl group and a methylphenyl sulfanyl substituent.
Synthesis
The synthesis typically involves the direct condensation of β-dicarbonyl compounds with amines in an aromatic solvent under reflux conditions. For example, the synthesis of the compound from 3,4-dimethoxyacetophenone and other reagents has been documented, yielding a product with a melting point of 123.7 °C and characterized by various spectroscopic methods including IR and NMR .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds bearing similar structural motifs. For instance, derivatives of 1-(3,4-dimethoxyphenyl) have shown promising results in vitro against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
A study evaluated several derivatives for their cytotoxic effects against human lung cancer cells (A549). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 11.20 to 59.61 µg/mL at 72 hours of treatment, suggesting that modifications to the structure can enhance biological activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
Melanogenesis Promotion
Another area of interest is the role of similar compounds in promoting melanogenesis. For instance, 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol was shown to enhance melanin synthesis in vitro via Upstream Stimulating Factor-1 (USF1) mediated pathways. This suggests that compounds with dimethoxyphenyl groups could be explored as therapeutic agents for hypopigmentation disorders .
The mechanisms underlying the biological activities of these compounds often involve modulation of key signaling pathways related to cell proliferation and apoptosis. For example, studies indicate that these compounds may interact with specific proteins involved in cancer progression and melanogenesis .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins associated with cancer and pigmentation processes. These studies provide insights into how structural variations affect biological activity and can guide future drug design efforts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, and how are intermediates purified?
- Methodology : The compound can be synthesized via chalcone hydrogenation using Pd/C catalysts under hydrogen gas (20 psi, 24 hours), followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients). For intermediates like 3-hydroxypropanones, column chromatography on silica gel is effective . Thioether linkages (e.g., sulfanyl groups) are introduced via nucleophilic substitution or thiol-ene reactions, requiring inert conditions to avoid oxidation .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Use a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction (XRD) resolves stereochemistry and confirms substituent positions. For example, chalcone analogs with dimethoxyphenyl groups show characteristic aromatic proton splitting (δ 6.8–7.2 ppm) and carbonyl stretching at ~1680 cm⁻¹ in IR . Cross-validate with computational NMR predictions using software like ACD/Labs .
Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays?
- Key Data : Molecular weight (332.35 g/mol), logP ~2.8 (predicted via ACD/Labs), and solubility in polar aprotic solvents (e.g., DMSO, methanol). The 3,4-dimethoxyphenyl group enhances lipid solubility, while the sulfanyl moiety may reduce aqueous stability. Pre-solubility testing in PBS/DMSO mixtures is recommended for biological assays .
Advanced Research Questions
Q. How can regioselective sulfanylation at the propanone chain be optimized to avoid byproducts?
- Methodology : Use steric-controlled reactions with bulky bases (e.g., LDA) to direct sulfanyl group addition to the less hindered carbon. Monitor reaction progress via TLC (silica gel, UV detection) and isolate intermediates using preparative HPLC. For example, Pd-catalyzed cross-coupling with 4-methylthiophenol under Suzuki-Miyaura conditions improves regioselectivity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Analysis : Yields for similar propanones vary (e.g., 76% in chalcone hydrogenation vs. 50–60% in thioether syntheses ). Contradictions arise from catalyst loading (10% Pd/C vs. lower concentrations) or solvent polarity. Optimize via Design of Experiments (DoE) to test variables like temperature (RT vs. 50°C) and hydrogen pressure .
Q. Which computational models predict the compound’s interaction with biological targets (e.g., α7 nACh receptors)?
- Approach : Perform molecular docking (AutoDock Vina) using the crystal structure of α7 nACh receptors (PDB ID 7KOX). The sulfanyl group’s electron-rich nature may stabilize allosteric binding via π-π stacking with aromatic residues. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can HPLC methods be adapted to quantify trace impurities in bulk samples?
- Protocol : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Detect impurities via UV absorbance at 254 nm. Calibrate with synthetic standards of common byproducts (e.g., des-methyl or over-oxidized derivatives) .
Q. What structural modifications enhance antioxidant or analgesic activity in related propanones?
- SAR Insights : Adding electron-donating groups (e.g., methoxy) to the aryl rings increases radical scavenging (via DPPH assays). For analgesic activity, introduce hydrophilic groups (e.g., hydroxyl) at the propanone chain to improve blood-brain barrier permeability. Compare with analogs like 1-(3,4-dichlorophenyl)-3-nitropropanone for nitro group effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
